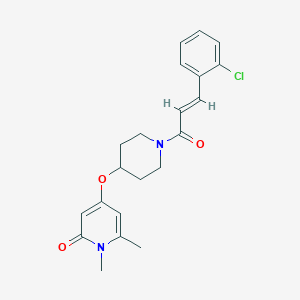

(E)-4-((1-(3-(2-chlorophényl)acryloyl)pipéridin-4-yl)oxy)-1,6-diméthylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.

BenchChem offers high-quality (E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les caractéristiques structurales du composé suggèrent un potentiel en tant qu’agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier celles résistantes à la chimiothérapie conventionnelle. Des études préliminaires indiquent qu’il peut interférer avec la prolifération cellulaire, induire l’apoptose et inhiber la croissance tumorale .

- L’inflammation joue un rôle crucial dans diverses maladies. Certaines études ont exploré les effets anti-inflammatoires du composé. Il peut moduler les voies inflammatoires, ce qui en fait un candidat pour des affections comme la polyarthrite rhumatoïde, la maladie inflammatoire de l’intestin et la neuroinflammation .

- La partie pipéridine du composé suggère des interactions avec les récepteurs neuronaux. Les chercheurs ont étudié ses propriétés neuroprotectrices, notamment ses avantages potentiels dans les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson. Il peut améliorer la survie neuronale et réduire le stress oxydatif .

- Le groupe chlorophényle dans le composé pourrait contribuer à ses propriétés antimicrobiennes. Des études ont examiné ses effets contre les bactéries, les champignons et même les souches résistantes aux médicaments. Il peut servir de composé principal pour de nouveaux antibiotiques .

- Certaines recherches ont exploré l’impact du composé sur la santé cardiovasculaire. Il peut influencer le tonus vasculaire, l’agrégation plaquettaire et le métabolisme des lipides. L’étude de son potentiel en tant qu’agent antiplaquettaire ou vasodilatateur est en cours .

- La structure unique du composé le rend intéressant pour les études de biologie chimique. Les chercheurs ont étudié ses interactions avec les enzymes, notamment les protéases et les kinases. La compréhension de ses modes de liaison peut guider la conception de médicaments .

- Au-delà des applications biologiques, les propriétés photophysiques du composé ont intrigué les chercheurs. Ses spectres d’absorption et d’émission, son comportement de fluorescence et son rendement quantique font l’objet d’études pour des applications potentielles de capteurs .

- Les chercheurs ont exploré l’incorporation du composé dans des systèmes d’administration de médicaments. Sa lipophilie, sa stabilité et sa solubilité en font un candidat pour l’administration ciblée de médicaments .

Recherche anticancéreuse

Propriétés anti-inflammatoires

Potentiel neuroprotecteur

Activité antimicrobienne

Applications cardiovasculaires

Biologie chimique et inhibition enzymatique

Propriétés photophysiques

Systèmes d’administration de médicaments

En résumé, ce composé est prometteur dans des domaines divers, de la recherche sur le cancer à la biologie chimique. Cependant, des études supplémentaires sont nécessaires pour valider son efficacité, sa sécurité et ses mécanismes d’action. N’oubliez pas que la recherche est en cours et que de nouvelles applications peuvent émerger à mesure que notre compréhension s’approfondit . 🌟

Activité Biologique

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, commonly referred to as compound 2035022-53-6, is a synthetic organic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H23ClN2O3, with a molecular weight of 386.9 g/mol. The structure features a piperidine ring, an acrylamide moiety, and a chlorophenyl group, which contribute to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H23ClN2O3 |

| Molecular Weight | 386.9 g/mol |

| CAS Number | 2035022-53-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Compounds with similar structural motifs have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

- Antibacterial Activity : The presence of the chlorophenyl group enhances the compound's antibacterial properties. Studies have indicated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

Research Findings

Recent studies have investigated the pharmacological potential of compounds related to (E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one:

- Antibacterial Studies :

- Enzyme Inhibition :

- Docking Studies :

Case Studies

Several case studies highlight the therapeutic potential of similar compounds derived from piperidine:

- Case Study 1 : A study evaluating piperidine derivatives for their anti-inflammatory effects found that certain modifications led to enhanced efficacy in reducing inflammatory markers in vitro.

- Case Study 2 : Research on piperidine-based compounds showed promising results in cancer chemotherapy models, where modifications to the piperidine ring improved cytotoxicity against various cancer cell lines .

Propriétés

IUPAC Name |

4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c1-15-13-18(14-21(26)23(15)2)27-17-9-11-24(12-10-17)20(25)8-7-16-5-3-4-6-19(16)22/h3-8,13-14,17H,9-12H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMVCFIEWXUPNA-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.